Hsd17B13-IN-32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-32 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and plays a significant role in the metabolism of lipids. HSD17B13 has been identified as a potential therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) due to its involvement in the biogenesis and metabolism of lipid droplets .
Méthodes De Préparation
The synthesis of Hsd17B13-IN-32 involves high-throughput screening (HTS) and subsequent optimization. The initial compound is identified using estradiol as a substrate. The synthetic route includes the preparation of various intermediates and the final compound through a series of chemical reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Analyse Des Réactions Chimiques
Hsd17B13-IN-32 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Hsd17B13-IN-32 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chemical probe to study the function and inhibition of HSD17B13. In biology, it helps in understanding the role of HSD17B13 in lipid metabolism and its association with lipid droplets. In medicine, this compound is being investigated as a potential therapeutic agent for the treatment of NAFLD and NASH. Additionally, it has industrial applications in the development of new drugs targeting liver diseases .
Mécanisme D'action
The mechanism of action of Hsd17B13-IN-32 involves the inhibition of the enzyme HSD17B13. This enzyme is responsible for the conversion of estradiol to estrone and other lipid substrates. By inhibiting HSD17B13, this compound reduces the biogenesis and metabolism of lipid droplets in hepatocytes. This inhibition leads to a decrease in lipid accumulation and inflammation in the liver, making it a potential therapeutic agent for liver diseases .
Comparaison Avec Des Composés Similaires
Hsd17B13-IN-32 is unique compared to other similar compounds due to its high potency and selectivity for HSD17B13. Similar compounds include other inhibitors of the HSD17B family, such as BI-3231. These compounds also target lipid metabolism and have potential therapeutic applications for liver diseases. this compound stands out due to its specific inhibition of HSD17B13 and its effectiveness in reducing lipid accumulation in the liver .
Propriétés
Formule moléculaire |
C23H15Cl2N5O3 |
---|---|
Poids moléculaire |
480.3 g/mol |
Nom IUPAC |
3,5-dichloro-4-hydroxy-N-[3-(2H-indazol-3-ylmethyl)-4-oxoquinazolin-5-yl]benzamide |
InChI |
InChI=1S/C23H15Cl2N5O3/c24-14-8-12(9-15(25)21(14)31)22(32)27-18-7-3-6-17-20(18)23(33)30(11-26-17)10-19-13-4-1-2-5-16(13)28-29-19/h1-9,11,31H,10H2,(H,27,32)(H,28,29) |
Clé InChI |
XCYYXVGZPKYARW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NN=C2C=C1)CN3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.